molecular formula C12H10O5 B555526 D-Prolinamide CAS No. 62937-45-5

D-Prolinamide

Cat. No. B555526
CAS RN: 62937-45-5
M. Wt: 114.15 g/mol
InChI Key: ZEKAXIFHLIITGV-UHFFFAOYSA-N
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Description

D-Prolinamide, also known as ®-pyrrolidine-2-carboxamide, is a compound with the molecular formula C5H10N2O . It has a molecular weight of 114.15 g/mol . It is used in laboratory chemicals and is not advised for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

This compound can be synthesized through a biocatalytic one-pot transformation of acids into amides without substrate activation . This process involves the enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent . The reaction, solvent, and enzyme engineering allowed obtaining high L-prolinamide concentrations .


Molecular Structure Analysis

The IUPAC name for this compound is (2R)-pyrrolidine-2-carboxamide . Its InChI is InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1 . The Canonical SMILES is C1CC(NC1)C(=O)N and the Isomeric SMILES is C1CC@@HC(=O)N .


Chemical Reactions Analysis

This compound can be used in the synthesis of proline derivatives as efficient organocatalysts for aldol reaction on water .


Physical And Chemical Properties Analysis

This compound appears as a white to off-white crystalline powder . It is slightly soluble in water, but soluble in dimethyl sulfoxide, N,N-dimethylformamide, methanol, ethanol, and other organic solvents . It has a melting point of 99.0 to 103.0 °C .

Scientific Research Applications

  • Organocatalysis : D-Prolinamide and its derivatives, such as substituted prolinamides or pyrrolidines, are used as organocatalysts in various reactions. Their immobilization procedures and applications in recoverable and reusable catalysts have been extensively studied (Gruttadauria, Giacalone, & Noto, 2008).

  • Asymmetric Aldol Reactions : Simple prolinamides have shown effectiveness in catalyzing direct asymmetric aldol reactions in both organic solvents and water, achieving high enantiomeric excess and diastereoselectivity (Fu et al., 2006).

  • Efficiency in Brine : Prolinamide-based organocatalysts have been synthesized and applied to direct asymmetric aldol reactions in brine, demonstrating high efficiency and selectivity (Jia et al., 2009).

  • Collagenase Inhibition : this compound isomers have been studied for their potential as bacterial collagenase inhibitors. This research includes molecular docking analysis, indicating their role in protecting against inflammation and photoaging of the skin (Sundararaju, Chidambaram, & Narayanaswamy, 2019).

  • Synthetic Methods : A study presented a new method for synthesizing this compound, offering a procedure with better yield and purity, suitable for industrial manufacture (Xu, 2005).

  • Chiral Resolution : Cu(II) complexes with L-Prolinamide have been utilized as chiral additives for the enantioseparations of dansyl amino acids by ligand exchange-capillary electrophoresis, showing different enantioselectivity depending on pH changes (Chen, Uchiyama, & Hobo, 2004).

  • Pharmacological Effects : A TRH analog, containing a prolinamide structure, demonstrated potent effects on the central nervous system, indicating potential for neurological applications (Miyamoto et al., 1981).

  • Anticancer Activities : Prolinamides have been investigated for their antimicrobial, cytotoxic, and anticancer activities. Some derivatives have shown promising results against various human carcinoma cell lines (Osinubi et al., 2020).

Safety and Hazards

D-Prolinamide should be handled with care. Avoid dust formation and breathing vapors, mist, or gas . It should be stored in containers that are kept tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

(2R)-pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJNHYLEOZPXFW-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332253
Record name D-Prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62937-45-5
Record name (2R)-2-Pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62937-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prolinamide, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062937455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROLINAMIDE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF49N0MKS3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes D-prolinamide a valuable building block in organic synthesis, and are there alternative synthetic routes?

A1: this compound is a chiral building block widely used in synthesizing various compounds, including pharmaceuticals. While traditional methods exist, a new synthetic route [] utilizes the asymmetric transformation of L-proline with butanal as a catalyst, followed by protection, esterification, amidation, and deprotection steps. This method achieves a 78.4% yield with 99.3% optical purity, presenting a viable alternative for industrial-scale production.

Q2: How is this compound used in asymmetric synthesis, and what advantages does it offer?

A2: this compound serves as a key component in organocatalysts for asymmetric reactions. For example, it is incorporated into polystyrene-supported N-sulfonyl-(Ra)-binam-D-prolinamide [, ]. This catalyst enables enantioselective direct aldol reactions between ketones and aldehydes under solvent-free or aqueous conditions, offering a greener approach to valuable chiral building blocks.

Q3: What role does this compound play in developing novel glucocorticoid agonists, and how does its structure contribute to its activity?

A3: Research has shown that this compound derivatives can act as potent nonsteroidal glucocorticoid agonists []. Crystallographic studies of this compound derivative 11 complexed with the glucocorticoid receptor (GR) revealed its binding to a previously unexplored channel in the receptor []. This interaction is key to its high potency. Further modifications led to compounds like the phenylindazole derivative 13, designed to interact primarily with this novel channel, showcasing the potential of this compound as a scaffold for developing selective GR modulators.

Q4: Can this compound derivatives be used to catalyze reactions other than aldol reactions?

A4: Yes, this compound derivatives have shown catalytic activity in other asymmetric reactions. For example, d-Prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine, a this compound derivative, effectively catalyzes the Michael addition of aldehydes to β-nitroalkenes []. This reaction proceeds under ambient conditions without requiring additives, producing γ-nitro aldehydes in high yields with excellent diastereo- and enantioselectivities.

Q5: How does immobilizing this compound-based catalysts on solid supports impact their catalytic performance and reusability?

A5: Immobilizing this compound-based catalysts, such as N-sulfonyl-(Ra)-binam-D-prolinamide, on solid supports like polystyrene [, ] or cross-linked copolymers [] allows for easy catalyst recovery and reuse without compromising activity. These immobilized catalysts exhibit comparable activity and selectivity to their unsupported counterparts in reactions like the direct aldol reaction, making them attractive options for sustainable synthetic processes.

Q6: Can this compound be used to modify peptides and how does this impact their biological activity?

A6: Yes, incorporating this compound into peptides can influence their interactions with biological targets. For example, replacing the glycinamide residue in L-prolyl-L-leucylglycinamide (PLG) with this compound or other cyclic amino acids significantly alters the peptides' ability to enhance the binding of the dopamine agonist ADTN to dopamine receptors []. This highlights this compound's potential in modulating peptide activity for therapeutic applications.

Q7: How is the enantiomeric purity of this compound determined?

A7: High-performance liquid chromatography (HPLC) is employed to determine the enantiomeric purity of this compound. A chiral derivatizing agent, Marfey's reagent, reacts with DL-prolinamide to form diastereomers []. These diastereomers are then separated and quantified using reverse-phase HPLC, allowing for the accurate determination of this compound enantiomeric purity.

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